molecular formula C16H14N2O3 B6502330 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N-phenylacetamide CAS No. 945332-71-8

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-N-phenylacetamide

Cat. No. B6502330
CAS RN: 945332-71-8
M. Wt: 282.29 g/mol
InChI Key: VIZUJZULEYLDTR-UHFFFAOYSA-N
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Description

This compound is a derivative of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetic acid . It has a molecular formula of C10H9NO4 . The average mass is 207.183 Da and the monoisotopic mass is 207.053162 Da .

Scientific Research Applications

PAB has been used in a variety of scientific research applications. It has been used as a model compound in the study of the biological properties of benzoxazinones. It has also been studied for its potential use in drug development, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, PAB has been used in the synthesis of several important compounds, such as the antifungal agent, caspofungin.

Mechanism of Action

PAB is known to bind to the DNA of cells and inhibit the activity of certain enzymes involved in the cell cycle. This inhibition of the cell cycle leads to the death of the cell. Additionally, PAB has been found to inhibit the activity of several enzymes involved in the metabolism of carbohydrates, proteins, and lipids.
Biochemical and Physiological Effects
PAB has been found to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, PAB has been found to possess anti-bacterial and antifungal properties, and has been used in the treatment of several types of fungal infections.

Advantages and Limitations for Lab Experiments

PAB has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is a small molecule, which makes it easier to study. Additionally, it is relatively inexpensive and easy to synthesize. However, PAB is not as stable as other compounds and can be degraded by light and heat.

Future Directions

There are several possible future directions for the use of PAB in scientific research. One possible direction is to further study its anti-inflammatory and anti-cancer properties. Additionally, PAB could be studied for its potential use in drug development, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, PAB could be used in the synthesis of other important compounds, such as antibiotics and antifungals. Finally, PAB could be studied for its potential use in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes.

Synthesis Methods

PAB can be synthesized from the reaction of 2-hydroxybenzaldehyde and N-phenylacetamide. The reaction is catalyzed by an acid such as hydrochloric acid. The product of this reaction is then purified by recrystallization.

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZUJZULEYLDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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